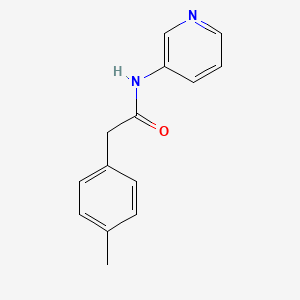
2-(4-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659 and is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune response. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various B cell-mediated diseases.
Wirkmechanismus
TAK-659 exerts its therapeutic effects by selectively inhibiting the activity of 2-(4-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide, a key enzyme involved in the signaling pathway of B cells. 2-(4-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide plays a crucial role in B cell activation and proliferation, and its inhibition leads to reduced disease severity in various B cell-mediated diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to selectively inhibit 2-(4-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide activity, leading to reduced B cell activation and proliferation. This results in reduced disease severity in various B cell-mediated diseases. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 is its potency and selectivity for 2-(4-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide, which makes it a valuable tool for studying the role of 2-(4-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide in various biological processes. However, one limitation of TAK-659 is its relatively high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on TAK-659. One area of interest is the potential use of TAK-659 in combination with other therapeutic agents for the treatment of B cell-mediated diseases. Another area of interest is the development of more potent and selective 2-(4-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide inhibitors based on the structure of TAK-659. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TAK-659 and its potential use in clinical settings.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 4-tert-butylphenol with 4-chloro-2,5-dimethoxybenzoyl chloride to form 2-(4-tert-butylphenoxy)-4-chloro-5-methoxybenzoic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-(2-aminoethyl)acetamide to yield TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B cell-mediated diseases, including B cell lymphoma, chronic lymphocytic leukemia, and autoimmune diseases such as rheumatoid arthritis and lupus. In these studies, TAK-659 has been shown to inhibit 2-(4-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide activity and suppress B cell activation and proliferation, leading to reduced disease severity.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO4/c1-20(2,3)13-6-8-14(9-7-13)26-12-19(23)22-16-11-17(24-4)15(21)10-18(16)25-5/h6-11H,12H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRZFGLWGLKINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B5765193.png)
![2-[(3-chlorobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B5765205.png)
![N-(4-methylbenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5765208.png)
![1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5765220.png)
![N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5765221.png)




![N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide](/img/structure/B5765255.png)
![1'-amino-5'H-spiro[cyclopentane-1,3'-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile](/img/structure/B5765261.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5765264.png)